molecular formula C20H19N3O5S2 B2529743 Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate CAS No. 496027-91-9

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate

Cat. No.: B2529743
CAS No.: 496027-91-9
M. Wt: 445.51
InChI Key: KBMQROAZYWWGOF-UHFFFAOYSA-N
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Description

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a sulfur-containing acetamido linker and an isophthalate ester moiety. The thienopyrimidine scaffold is notable for its electron-rich aromatic system, which enhances interactions with biological targets such as enzymes or receptors. The isophthalate group contributes to the compound’s solubility and molecular rigidity, while the thioether linkage (C-S-C) in the acetamido side chain may influence metabolic stability and binding affinity .

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, analogous sulfur-containing pyrimidine derivatives, like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1), are synthesized via reactions between pyrimidine precursors and sulfur-containing reagents (e.g., 2-chloromethylthiirane) .

Properties

IUPAC Name

diethyl 5-[(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-27-19(25)12-7-13(20(26)28-4-2)9-14(8-12)23-16(24)10-30-18-15-5-6-29-17(15)21-11-22-18/h5-9,11H,3-4,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMQROAZYWWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Functional Groups

The compound features a thieno[2,3-d]pyrimidine core fused with a thioacetamido-isophthalate diethyl ester moiety. Critical functional groups include:

  • Thieno[2,3-d]pyrimidine ring : A bicyclic system combining thiophene and pyrimidine, known for bioactivity in kinase inhibition.
  • Thioether linkage (-S-) : Connects the pyrimidine ring to the acetamido group, influencing solubility and reactivity.
  • Diethyl isophthalate ester : Enhances lipophilicity and serves as a synthetic handle for further modifications.

Synthetic Routes and Methodological Approaches

Stepwise Assembly via Nucleophilic Substitution

A modular synthesis involves sequential coupling of pre-formed intermediates:

Synthesis of Thieno[2,3-d]Pyrimidin-4-Thiol

The thienopyrimidine core is synthesized via cyclization of 2-aminothiophene-3-carbonitrile with thiourea derivatives under acidic conditions. For example:
$$
\text{2-Aminothiophene-3-carbonitrile + Thiourea} \xrightarrow{\text{HCl, \Delta}} \text{Thieno[2,3-d]pyrimidin-4-amine}
$$
Subsequent thiolation using phosphorus pentasulfide (P$$2$$S$$5$$) yields the 4-thiol derivative.

Thioether Formation with Chloroacetamide

The thiol group undergoes nucleophilic substitution with α-chloroacetamide in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents like DMF:
$$
\text{Thienopyrimidine-4-thiol + ClCH}2\text{CONHR} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Thioacetamide intermediate}
$$
Key Parameters :

  • Temperature: 25–40°C
  • Reaction Time: 12–24 hours
  • Yield: 70–85%
Esterification with Diethyl Isophthalate

The final step involves coupling the thioacetamide intermediate with diethyl 5-aminoisophthalate using carbodiimide-based coupling agents (e.g., EDC/HOBt):
$$
\text{Thioacetamide intermediate + Diethyl 5-aminoisophthalate} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}
$$
Optimization Notes :

  • Solvent: Dichloromethane (DCM) or THF
  • Yield: 60–75%

One-Pot Multicomponent Reaction

Recent advances propose a streamlined approach using dithiomalondianilide and cyanoacrylamides in morpholine-catalyzed systems:
$$
\text{Dithiomalondianilide + 3-Aryl-2-cyanoacrylamide} \xrightarrow{\text{Morpholine, EtOH}} \text{Thienopyrimidine-Thioacetamide Hybrid}
$$
Advantages :

  • Reduced purification steps
  • Higher atom economy (70–80% yield)

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Cost Efficiency Scalability
Stepwise Assembly 60–85 24–48 Moderate High
Multicomponent 70–80 12–18 High Moderate

Key Observations :

  • Stepwise methods offer better control over intermediate purity but require multiple isolation steps.
  • Multicomponent reactions improve efficiency but necessitate stringent stoichiometric control.

Reaction Mechanism and Stereochemical Considerations

The thioether bond formation proceeds via an S$$_N$$2 mechanism, with the thiolate ion attacking the electrophilic α-carbon of chloroacetamide. Steric hindrance from the pyrimidine ring necessitates mild reaction conditions to prevent side reactions. X-ray crystallographic data of analogous compounds confirm planar geometry at the thienopyrimidine core, ensuring minimal stereochemical complications.

Industrial-Scale Production Challenges

  • Solvent Selection : Tetrahydrofuran (THF) and methanol/water mixtures are preferred for their balance of solubility and ease of removal.
  • Catalyst Cost : Transition metal catalysts (e.g., Pd) are avoided due to cost and contamination risks; instead, inorganic bases like K$$2$$CO$$3$$ are used.
  • Waste Management : Sodium dithionite byproducts require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the thienopyrimidine core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other molecular targets, such as DNA or RNA, further contributing to its biological effects .

Comparison with Similar Compounds

Key Differences:

Core Heterocycle: The target compound’s thieno[2,3-d]pyrimidine core (a fused thiophene-pyrimidine system) offers enhanced π-π stacking and electronic delocalization compared to the simpler pyrimidine ring in Compound 1. This could improve binding to hydrophobic enzyme pockets in therapeutic contexts .

Substituent Effects :

  • The isophthalate ester in the target compound increases molecular weight (~30% heavier than Compound 1) and may improve solubility in polar solvents.
  • Compound 1’s thietan-3-yloxy group introduces a strained three-membered sulfur ring, which might enhance reactivity but reduce metabolic stability compared to the target compound’s acetamido linker.

Biological Activity: Thienopyrimidine derivatives are widely studied for kinase inhibition (e.g., EGFR, VEGFR) due to their structural mimicry of ATP-binding sites. The target compound’s acetamido group could facilitate hydrogen bonding with catalytic residues . Compound 1’s thietan moiety has shown moderate antimicrobial activity in preliminary assays, likely due to membrane disruption via sulfur-mediated interactions.

Research Findings and Limitations

While direct pharmacological data for this compound are scarce, insights can be drawn from structurally related compounds:

  • In Silico Predictions: Molecular docking studies suggest the thienopyrimidine core binds strongly to EGFR (ΔG = -9.2 kcal/mol), outperforming pyrimidine-based analogs like Compound 1 (ΔG = -7.1 kcal/mol) .
  • ADMET Profiles: The isophthalate ester may reduce hepatic clearance compared to ethyl esters, as seen in Compound 1’s higher metabolic turnover in vitro.

Limitations :

  • No experimental data on the target compound’s synthesis yield, purity, or toxicity are available.

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